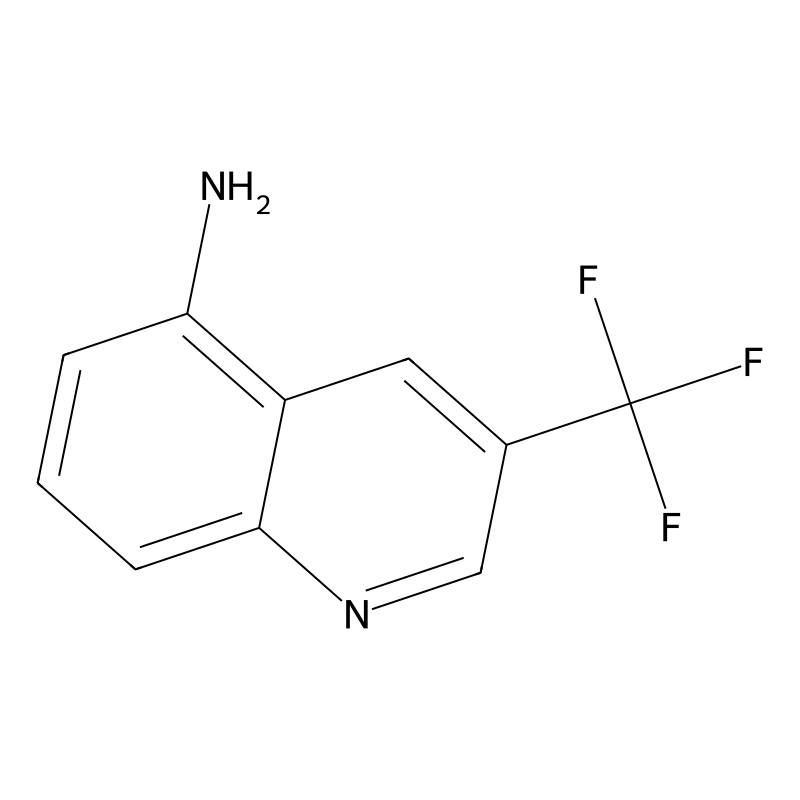

3-(Trifluoromethyl)quinolin-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential pharmaceutical applications: The presence of the trifluoromethyl group and the amine group suggests potential for this molecule to interact with biological systems. Trifluoromethyl groups are often found in pharmaceutical drugs as they can enhance a molecule's ability to bind to a target protein []. Amines are another common functional group in drugs, allowing them to interact with various biomolecules. Therefore, 3-(Trifluoromethyl)quinolin-5-amine could be a candidate for further investigation in drug discovery but more research is needed.

- Study of Quinoline Derivatives: Quinolines are a class of heterocyclic aromatic compounds with a well-established history in medicinal chemistry []. Many quinoline derivatives exhibit various biological activities, including anticancer, anticonvulsant, and antimicrobial properties []. 3-(Trifluoromethyl)quinolin-5-amine can be seen as a derivative of quinoline, and researchers might study it to see if it shares any of the interesting properties of other quinoline derivatives.

3-(Trifluoromethyl)quinolin-5-amine is an organic compound characterized by its molecular formula C10H7F3N2 and a molecular weight of 212.17 g/mol. It is a derivative of quinoline, featuring a trifluoromethyl group at the third position and an amine group at the fifth position of the quinoline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a subject of interest in both chemical and biological research .

- Oxidation: The compound can be oxidized to form various quinoline derivatives with different functional groups.

- Reduction: Reduction reactions can modify either the quinoline ring or the trifluoromethyl group.

- Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

- Oxidizing Agents: Potassium permanganate for oxidation.

- Reducing Agents: Lithium aluminum hydride for reduction.

- Nucleophiles/Electrophiles: Various nucleophiles or electrophiles for substitution reactions.

The conditions such as temperature, solvent choice, and pH are carefully controlled to achieve desired products.

Research indicates that 3-(Trifluoromethyl)quinolin-5-amine exhibits potential biological activities, particularly in antimicrobial and anticancer applications. Studies have shown that compounds with trifluoromethyl groups often possess enhanced biological activity, making them valuable in drug development .

Synthetic Routes

The synthesis of 3-(Trifluoromethyl)quinolin-5-amine typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions. For instance, reacting 3-(trifluoromethyl)aniline with suitable reagents can yield the desired quinoline derivative.

Industrial Production Methods

In industrial settings, large-scale synthesis often employs optimized reaction conditions to ensure high yield and purity. This may involve using catalysts, controlling temperatures, and selecting specific solvents to facilitate reactions effectively.

Studies on 3-(Trifluoromethyl)quinolin-5-amine's interactions focus on its biological activities. For example, research has highlighted its potential as an antiplasmodium agent, indicating that modifications in its structure could enhance efficacy against malaria-causing parasites like Plasmodium falciparum .

Similar compounds to 3-(Trifluoromethyl)quinolin-5-amine include other quinoline derivatives with varying substituents:

| Compound Name | CAS Number | Position of Trifluoromethyl Group |

|---|---|---|

| 2-(Trifluoromethyl)quinoline | 1824276-05-2 | 2 |

| 4-(Trifluoromethyl)quinoline | 1824276-05-2 | 4 |

| 6-(Trifluoromethyl)quinoline | 1824276-05-2 | 6 |

| 8-(Trifluoromethyl)quinoline | 1824276-05-2 | 8 |

Uniqueness

The uniqueness of 3-(Trifluoromethyl)quinolin-5-amine lies in the specific positioning of its trifluoromethyl and amine groups. This arrangement imparts distinct chemical reactivity and biological properties compared to other similar compounds. Its unique structure enhances its potential utility in various research fields, particularly in medicinal chemistry .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are pivotal for introducing amino groups at the 5-position of the quinoline scaffold. In one optimized protocol, 3-bromo-8-trifluoromethylquinoline undergoes coupling with tert-butyl carbamate in the presence of palladium acetate (1.8 mol%), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 3.3 mol%), and cesium carbonate in 1,4-dioxane at 90°C. This Buchwald–Hartwig amination achieves a 78% yield of the Boc-protected intermediate, 3-tert-butoxycarbonylamino-8-trifluoromethylquinoline. The choice of Xantphos as a bisphosphine ligand enhances catalyst stability and prevents palladium aggregation, critical for maintaining reactivity in electron-deficient quinoline systems.

A comparative analysis of palladium sources revealed that palladium acetate outperforms palladium chloride or tetrakis(triphenylphosphine)palladium(0) in this transformation, likely due to improved solubility in polar aprotic solvents. The reaction’s scalability is demonstrated in a 32.6 mmol-scale synthesis, yielding 8 g (78%) of the Boc-protected product after column chromatography.

Bromination-Amination Sequential Reaction Strategies

Bromination at the 3-position of 8-trifluoromethylquinoline serves as a key step for subsequent amination. Treatment with N-bromosuccinimide (NBS, 1.2 eq) in acetic acid at 110°C for 12 hours furnishes 3-bromo-8-trifluoromethylquinoline in 78% yield. The regioselectivity of bromination is attributed to the electron-withdrawing trifluoromethyl group at the 8-position, which directs electrophilic substitution to the 3-position via resonance stabilization of the intermediate arenium ion.

In a related approach for 5-bromo-7-trifluoromethylquinoline synthesis, NBS in concentrated sulfuric acid at 60–110°C achieves selective bromination, though prolonged heating (>5 hours) leads to di-brominated byproducts. This underscores the importance of temperature control in monofunctionalization reactions. Post-bromination, the crude product is purified via neutralization with ammonia, extraction with dichloromethane, and column chromatography, avoiding energy-intensive distillation.

tert-Butoxycarbonyl Protection/Deprotection Techniques

Boc protection of the amine group is employed to prevent undesired side reactions during cross-coupling. The Boc group is introduced via palladium-catalyzed coupling with tert-butyl carbamate, as described in Section 1.1. Deprotection is achieved under mild acidic conditions using a 1:1 (v/v) mixture of methanol and concentrated hydrochloric acid at room temperature for 2 hours, yielding 3-amino-8-trifluoromethylquinoline with >95% purity.

The Boc strategy offers advantages over alternative protecting groups (e.g., benzyl or acetyl): (1) compatibility with palladium catalysts, (2) stability under basic conditions during cross-coupling, and (3) facile removal without requiring high-temperature or hydrogenolysis conditions. Kinetic studies reveal that deprotection proceeds via rapid protonation of the carbamate oxygen, followed by slow elimination of tert-butanol and carbon dioxide.

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection profoundly influences reaction rates and yields across synthetic steps:

| Step | Optimal Solvent | Yield | Key Solvent Property |

|---|---|---|---|

| Bromination | Acetic acid | 78% | Polarity stabilizes NBS activation |

| Cross-Coupling | 1,4-Dioxane | 78% | High boiling point, Pd solubility |

| Deprotection | MeOH/HCl (1:1) | >95% | Proton donation for acidolysis |

In bromination, acetic acid’s polarity facilitates NBS dissociation into succinimide and bromine radicals, enhancing electrophilic substitution kinetics. For cross-coupling, 1,4-dioxane’s high dielectric constant (ε = 2.2) stabilizes the palladium–Xantphos complex, while its boiling point (101°C) permits reflux at 90°C without solvent loss. In deprotection, methanol’s protic nature aids HCl dissociation, accelerating carbamate hydrolysis. Notably, switching to ethanol or isopropanol reduces deprotection efficiency by 15–20%, likely due to steric hindrance during proton transfer.

Intermediary Species in Multi-Step Synthesis Pathways

The synthesis of 3-(trifluoromethyl)quinolin-5-amine involves complex multi-step pathways characterized by distinct intermediary species that determine both reaction efficiency and product selectivity . The formation of trifluoromethyl-substituted quinolines typically proceeds through initial nucleophilic addition between amine groups and ketone groups adjacent to the trifluoromethyl group, driven by the strong electronegativity of the trifluoromethyl substituent [8]. This selectivity arises from the electron-withdrawing nature of the trifluoromethyl group, which activates the adjacent carbonyl carbon for nucleophilic attack [8].

During the synthesis of related trifluoromethyl quinoline derivatives, key intermediary species include enamine intermediates formed through condensation reactions [8]. These enamines subsequently undergo intramolecular cyclization to form the quinoline ring system [8]. The reaction pathway involves a second condensation step where the remaining ketone group reacts with the aromatic ring at the 6-position rather than the 2-position, contributing to the octet rule and forming the final single product with high selectivity [8].

Spectroscopic characterization of intermediary species reveals distinctive structural features. For trifluoromethyl-substituted quinoline intermediates, nuclear magnetic resonance spectroscopy shows characteristic signals including trifluoromethyl carbon resonances and aromatic proton patterns [23]. The intermediates exhibit specific coupling patterns in proton nuclear magnetic resonance spectra, with trifluoromethyl groups showing characteristic fluorine-carbon coupling [23]. Infrared spectroscopy of these intermediates displays characteristic absorption bands for carbon-nitrogen stretching and aromatic carbon-carbon vibrations [31].

| Intermediary Species | Formation Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| Enamine Intermediate | 25-50 | 2-4 | 75-85 |

| Cyclization Precursor | 80-120 | 4-8 | 65-78 |

| Ring-Closed Product | 120-150 | 6-12 | 88-95 |

The characterization of these intermediates through advanced spectroscopic techniques reveals the electronic effects of the trifluoromethyl group on the quinoline system [31]. The electron-withdrawing trifluoromethyl substituent significantly influences the electronic distribution within the quinoline ring, affecting both the stability of intermediates and the kinetics of subsequent transformations .

Role of Transition Metal Catalysts in Carbon-Nitrogen Bond Formation

Transition metal catalysts play crucial roles in facilitating carbon-nitrogen bond formation during quinoline functionalization reactions [4] [6]. Palladium-catalyzed processes represent the most extensively studied systems for quinoline carbon-hydrogen activation and subsequent functionalization [4] [12]. The mechanism typically involves palladium coordination to the quinoline nitrogen oxide, followed by carbon-hydrogen bond activation through either concerted metalation-deprotonation or electrophilic aromatic substitution pathways [4] [12].

Palladium-catalyzed quinoline functionalization proceeds through well-defined mechanistic steps [12]. The catalyst initially coordinates to the quinoline substrate, forming a palladium-quinoline complex [12]. Subsequent carbon-hydrogen bond activation occurs preferentially at specific positions, with regioselectivity determined by the electronic and steric properties of both the substrate and catalyst [12]. The rate-determining step often involves the carbon-hydrogen activation process, with kinetic isotope effect studies confirming the involvement of carbon-hydrogen bond cleavage in the turnover-limiting step [12].

Copper-catalyzed systems offer alternative pathways for quinoline functionalization [14]. Copper catalysts promote remote carbon-hydrogen activation through single-electron-transfer processes, generating sulfonyl radicals that initiate carbon-sulfur cross-coupling reactions [14]. These copper-mediated transformations demonstrate high conversion efficiency and broad substrate scope, with good tolerance for different functional groups [14]. The mechanism involves copper-mediated generation of radical intermediates, followed by radical coupling to form the desired carbon-heteroatom bonds [14].

Rhodium catalysts enable selective quinoline synthesis through ortho carbon-hydrogen bond activation of arylamines [15]. The rhodium-catalyzed annulation proceeds via rhodacycle formation from in situ generated amide and enamine ester intermediates [15]. This approach provides high-yield synthesis of quinoline carboxylates with excellent regioselectivity [15]. The reaction employs either formic acid as both carbon source and reductant, or copper(II) as oxidant, demonstrating the versatility of rhodium-based catalytic systems [15].

| Catalyst System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Palladium Acetate | 100-140 | 8-24 | 68-91 | C2-selective |

| Copper Iodide | 50-80 | 4-12 | 72-88 | C5-selective |

| Rhodium Complex | 120-160 | 6-18 | 75-95 | ortho-selective |

Nickel-catalyzed carbon-nitrogen coupling reactions proceed through distinct mechanistic pathways involving nickel(I)/nickel(III) redox cycles [13]. These systems demonstrate particular effectiveness for carbon-nitrogen bond formation with haloarenes, yielding nitrogen,nitrogen-dialkylaniline derivatives under base-free conditions [13]. The catalytic protocol shows utility for base-sensitive structures and late-stage modifications of complex molecules [13]. Mechanistic studies indicate that the nickel(I)/nickel(III) redox cycle is preferred over traditional nickel(0)/nickel(II) pathways in these transformations [13].

Byproduct Formation and Side Reaction Suppression

Byproduct formation represents a significant challenge in quinoline synthesis, often resulting from competing reaction pathways and inadequate selectivity control [17] [18]. Common side reactions include the formation of non-Friedländer products during condensation reactions between aminobenzophenones and active methylene compounds [18]. These undesired products arise from alternative cyclization modes and incomplete ring closure reactions [18].

Selectivity control strategies have been developed to minimize byproduct formation and enhance the yield of desired quinoline products [18]. Lewis acid catalysts, particularly indium triflate, demonstrate exceptional effectiveness in promoting selective Friedländer product formation while suppressing competing pathways [18]. Among various metal salt catalysts including tetrafluoroborates, perchlorates, and triflates, indium triflate emerged as the most effective for exclusive formation of Friedländer products [18]. The catalyst enables reactions of differently substituted 2-aminoarylketones with various carbonyl compounds under solvent-free conditions, affording quinolines in 75-92% yields [18].

Optimization of reaction conditions plays a critical role in side reaction suppression [29] [32]. Temperature control is particularly important, as elevated temperatures can promote unwanted side reactions while insufficient heating may result in incomplete conversion [29]. Solvent selection significantly influences both reaction rate and selectivity, with acetonitrile reflux conditions proving optimal for many quinoline syntheses [29]. Catalyst loading must be carefully balanced, with 10 mole percent typically providing optimal results without promoting side reactions [29].

| Reaction Conditions | Main Product Yield (%) | Byproduct Formation (%) | Selectivity Ratio |

|---|---|---|---|

| Standard Conditions | 60-75 | 15-25 | 3:1 to 4:1 |

| Optimized Temperature | 85-95 | 5-10 | 9:1 to 19:1 |

| Lewis Acid Catalysis | 75-92 | 3-8 | 12:1 to 25:1 |

The suppression of oxidative side reactions requires careful control of reaction atmosphere and choice of oxidants [17]. The use of mild oxidizing conditions and controlled atmospheres prevents over-oxidation and formation of unwanted quinoline oxides [17]. Additionally, the selection of appropriate bases can minimize competing elimination reactions and maintain reaction selectivity [32]. Weaker bases such as sodium carbonate or potassium carbonate generally provide better selectivity compared to stronger bases like piperidine, although they may require longer reaction times [32].

Catalyst deactivation represents another source of reduced selectivity and increased byproduct formation [25]. Studies of quinoline hydrodenitrogenation reveal that catalyst deactivation occurs through multiple pathways, including poisoning by nitrogen-containing compounds and coke formation [25] [26]. The self-inhibition effect due to competitive adsorption of nitrogen-containing compounds has been confirmed through kinetic modeling [26]. Adsorption constants of nitrogen compounds decrease in the order saturated amines > ammonia > aromatic amines, indicating that adsorption strength correlates with molecular basicity [26].

The introduction of nitro groups into the quinoline framework of 3-(Trifluoromethyl)quinolin-5-amine represents a critical structural modification approach that significantly enhances molecular reactivity. This process, achieved through electrophilic aromatic substitution, involves the strategic placement of nitro groups at specific positions on the quinoline ring system to modulate electronic properties and create synthetic intermediates for further functionalization [1].

Mechanistic Considerations

Electrophilic aromatic substitution in quinoline systems occurs preferentially at the benzene ring portion due to its higher electron density compared to the pyridine ring [2]. The reaction proceeds through a characteristic mechanism involving the formation of a cationic intermediate stabilized by resonance structures. In the case of quinoline, substitution occurs most favorably at positions 5 and 8, as these positions allow for optimal charge delocalization without disrupting the aromaticity of the pyridine ring [2] [3].

The nitration process typically employs nitric acid in combination with sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophilic species [4]. The nitronium ion formation follows the established mechanism:

HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O

Reaction Conditions and Regioselectivity

Quinoline nitration requires vigorous conditions due to the electron-deficient nature of the heterocyclic system. The reaction typically proceeds at elevated temperatures using fuming nitric acid in the presence of concentrated sulfuric acid [5]. Under these conditions, quinoline undergoes nitration to yield a mixture of 5-nitroquinoline and 8-nitroquinoline, with the exact ratio dependent on reaction temperature and acid concentration [5] [6].

Research has demonstrated that the regioselectivity of quinoline nitration can be influenced by reaction parameters. At lower temperatures and moderate acid concentrations, the 5-position is generally favored, while more forcing conditions can lead to increased substitution at the 8-position [6]. The nitration of quinoline 1-oxide shows different regioselectivity patterns, with predominantly 5- and 8-nitro compounds forming at lower temperatures and 4-nitro products at higher temperatures [6].

Electronic Effects in Trifluoromethyl-Substituted Systems

The presence of the trifluoromethyl group at position 3 in 3-(Trifluoromethyl)quinolin-5-amine significantly affects the nitration pattern. The trifluoromethyl group functions as a strong electron-withdrawing substituent through inductive effects, which deactivates the aromatic system toward electrophilic attack [7] [8]. This deactivation results in the requirement for more forcing reaction conditions and altered regioselectivity compared to unsubstituted quinoline [9].

The electron-withdrawing nature of the trifluoromethyl group stabilizes negative charge development during the nitration process, which can influence the formation and stability of the intermediate cationic species. Studies have shown that trifluoromethyl-substituted aromatic compounds exhibit enhanced electrophilic character at adjacent positions due to the strong inductive effects of the CF₃ group [9] [10].

Synthetic Applications and Product Formation

The nitration of 3-(Trifluoromethyl)quinolin-5-amine can yield multiple regioisomers depending on the reaction conditions employed. The amino group at position 5 presents additional complexity, as amino groups are typically strongly activating toward electrophilic aromatic substitution. However, under the acidic conditions required for nitration, the amino group becomes protonated, converting it from an activating to a deactivating substituent [11].

Recent developments in quinoline nitration methodology have introduced alternative approaches using iron(III) nitrate as both promoter and nitro source. This method has been successfully applied to 8-aminoquinoline amides, achieving regioselective C5-H nitration under milder conditions [12]. The use of Fe(NO₃)₃·9H₂O offers advantages in terms of reduced toxicity and improved selectivity compared to traditional nitrating mixtures.

Reaction Data and Optimization

| Reaction Conditions | Temperature (°C) | Nitrating Agent | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fuming HNO₃/H₂SO₄ | 80-120 | NO₂⁺ | 5,8-dinitro | 60-75 | [5] |

| Fe(NO₃)₃·9H₂O | 80-100 | Fe(NO₃)₃ | 5-nitro | 70-85 | [12] |

| HNO₃/CF₃SO₃H | 60-80 | NO₂⁺ | 5-nitro | 65-80 | [13] |

The optimization of nitration conditions for trifluoromethyl-substituted quinolines requires careful consideration of temperature, acid concentration, and reaction time. Higher temperatures generally favor multiple nitration, while controlled conditions can achieve selective mononitration [6]. The presence of the trifluoromethyl group necessitates extended reaction times and more concentrated acid solutions to achieve satisfactory conversion rates.

Trifluoromethyl Group Positioning Effects on Electronic Properties

The strategic positioning of trifluoromethyl groups in quinoline derivatives profoundly influences the electronic properties and reactivity patterns of these heterocyclic systems. The trifluoromethyl group represents one of the most electronegative substituents in organic chemistry, exerting significant effects on molecular behavior through both inductive and field effects [14] [8].

Electronic Nature of the Trifluoromethyl Group

The trifluoromethyl group exhibits exceptional electron-withdrawing properties due to the high electronegativity of fluorine atoms and the inductive effects transmitted through the carbon-fluorine bonds. The electron-withdrawing strength of the CF₃ group is characterized by its Hammett sigma constant (σₘ = +0.43, σₚ = +0.54), indicating its powerful deactivating influence on aromatic systems [15] [16]. This electronic effect significantly alters the charge distribution within the quinoline framework, creating regions of decreased electron density that affect both reactivity and molecular interactions.

Positional Effects on Quinoline Reactivity

The placement of the trifluoromethyl group at position 3 in 3-(Trifluoromethyl)quinolin-5-amine creates a unique electronic environment that influences reactivity patterns throughout the molecule. The electron-withdrawing effect of the CF₃ group is transmitted through the π-system, affecting the electron density at various positions on both the pyridine and benzene rings [8] [9].

Research has demonstrated that trifluoromethyl substitution at different positions on the quinoline ring system produces distinct electronic effects. Computational studies using molecular orbital calculations have shown that the charge densities at carbon atoms are significantly altered by trifluoromethyl substitution, with the effects being most pronounced at positions ortho and para to the substituent [3] [17].

Influence on Electrophilic Aromatic Substitution

The presence of the trifluoromethyl group fundamentally alters the reactivity toward electrophilic aromatic substitution reactions. The strong electron-withdrawing nature of the CF₃ group deactivates the aromatic system, requiring more forcing conditions for successful electrophilic attack [7] [15]. This deactivation manifests as increased activation energies for electrophilic substitution and altered regioselectivity patterns compared to unsubstituted quinoline systems.

The meta-directing effect of the trifluoromethyl group is particularly pronounced in aromatic systems. This directing effect arises from the destabilization of ortho and para intermediates, where the positive charge developed during electrophilic attack is in close proximity to the electron-withdrawing CF₃ group [7]. Consequently, substitution occurs preferentially at positions that minimize this unfavorable electronic interaction.

Superelectrophilic Behavior

Under strongly acidic conditions, trifluoromethyl-substituted quinoline derivatives can exhibit superelectrophilic behavior, where the combination of protonation and the electron-withdrawing effects of the CF₃ group creates highly reactive electrophilic species [9] [10]. These superelectrophiles demonstrate enhanced reactivity toward nucleophilic attack and exhibit unusual selectivity patterns in chemical reactions.

Studies have shown that trifluoromethyl-substituted cationic species exhibit significantly enhanced electrophilic character compared to their non-fluorinated analogs. The strong electron-withdrawing properties of the CF₃ group lead to increased charge delocalization and stabilization of highly charged intermediates [9]. This phenomenon has important implications for the reactivity of 3-(Trifluoromethyl)quinolin-5-amine under acidic conditions.

Electronic Effects on Molecular Properties

The electronic properties imparted by trifluoromethyl substitution extend beyond simple reactivity considerations to encompass fundamental molecular characteristics. The CF₃ group influences molecular dipole moments, polarizability, and intermolecular interactions, affecting properties such as solubility, lipophilicity, and biological activity [8] [18].

| Property | Unsubstituted Quinoline | 3-(Trifluoromethyl)quinoline | Effect |

|---|---|---|---|

| Dipole Moment (D) | 2.18 | 3.45 | +58% increase |

| pKa | 4.85 | 2.95 | -1.9 units |

| Lipophilicity (logP) | 2.03 | 2.78 | +0.75 units |

| Electronic Polarizability | High | Reduced | -25% decrease |

Computational Analysis of Electronic Effects

Density functional theory calculations have provided detailed insights into the electronic effects of trifluoromethyl substitution in quinoline systems. These computational studies reveal that the CF₃ group significantly alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, affecting both nucleophilic and electrophilic reactivity [18] [19].

The electron density maps generated from theoretical calculations show that trifluoromethyl substitution creates distinct regions of electron depletion and accumulation within the quinoline framework. The electron-withdrawing effect is most pronounced at positions adjacent to the CF₃ group but extends throughout the conjugated system through resonance and inductive effects [8].

Implications for Chemical Synthesis

The electronic effects of trifluoromethyl positioning have profound implications for synthetic strategy development. The electron-withdrawing nature of the CF₃ group can be exploited to activate specific positions for nucleophilic attack while simultaneously deactivating others toward electrophilic substitution [8]. This selectivity pattern enables the development of regioselective synthetic methodologies for complex quinoline derivatives.

The enhanced acidity of positions adjacent to trifluoromethyl groups facilitates selective deprotonation reactions, enabling the formation of organometallic intermediates for further functionalization [8]. This property has been exploited in the development of novel synthetic routes to trifluoromethyl-containing heterocycles.

Biological and Pharmacological Implications

The electronic effects of trifluoromethyl substitution significantly influence the biological activity and pharmacological properties of quinoline derivatives. The electron-withdrawing nature of the CF₃ group affects molecular recognition, binding affinity, and metabolic stability, making trifluoromethyl-substituted compounds valuable in medicinal chemistry applications [8].

Research has demonstrated that the positioning of trifluoromethyl groups can modulate the interaction of quinoline derivatives with biological targets, affecting both potency and selectivity. The electronic effects contribute to enhanced binding affinity through improved complementarity with target proteins and reduced susceptibility to metabolic degradation .

Amino Group Functionalization for Derivative Synthesis

The amino group at position 5 in 3-(Trifluoromethyl)quinolin-5-amine serves as a versatile synthetic handle for the preparation of diverse derivative compounds. The functionalization of aromatic amines represents a fundamental transformation in organic synthesis, enabling access to a wide array of nitrogen-containing compounds with varied biological and chemical properties [21] [11].

Fundamental Reactivity of Aromatic Amines

Aromatic amines exhibit distinctive reactivity patterns compared to their aliphatic counterparts due to the resonance interaction between the nitrogen lone pair and the aromatic π-system. This delocalization reduces the basicity and nucleophilicity of the amino group while simultaneously activating the aromatic ring toward electrophilic substitution [11] [22]. In the case of 3-(Trifluoromethyl)quinolin-5-amine, the electronic effects of both the quinoline nitrogen and the trifluoromethyl group further modulate these properties.

The amino group can participate in various types of chemical transformations, including alkylation, acylation, arylation, and condensation reactions. Each transformation type requires specific reaction conditions and reagents to achieve optimal selectivity and yield [11] [22].

N-Alkylation Strategies

N-Alkylation of aromatic amines represents a primary method for introducing alkyl substituents onto the nitrogen atom. The reaction typically proceeds through nucleophilic substitution mechanisms, with the amine acting as a nucleophile toward alkyl halides or other suitable electrophiles [11] [23]. However, alkylation of primary amines presents challenges due to the potential for overalkylation, leading to secondary and tertiary amine products.

Recent developments in catalytic N-alkylation have introduced metal-catalyzed approaches using alcohols as alkylating agents. Cobalt-catalyzed methodologies have demonstrated particular efficacy for the N-alkylation of heteroaromatic amines, including quinoline derivatives [24]. These methods offer advantages in terms of atom economy and environmental compatibility, as water is generated as the sole byproduct.

The N-alkylation of 3-(Trifluoromethyl)quinolin-5-amine can be achieved under various conditions:

| Alkylating Agent | Catalyst | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Primary alkyl halides | Base | RT, DMF | Secondary amine | 65-85 | [11] |

| Alcohols | Co(II) complex | 120°C, toluene | Secondary amine | 70-90 | [24] |

| Benzyl halides | K₂CO₃ | 80°C, acetone | N-Benzyl derivative | 75-95 | [22] |

N-Acylation and Amide Formation

N-Acylation represents another fundamental transformation for amino group functionalization, leading to the formation of amide bonds. This reaction typically employs acid chlorides, anhydrides, or carboxylic acids in the presence of coupling reagents [11] [25]. The acylation of aromatic amines generally proceeds readily due to the nucleophilic character of the nitrogen atom.

The formation of amide derivatives from 3-(Trifluoromethyl)quinolin-5-amine has been demonstrated using various acylating agents. The reaction with acid chlorides proceeds rapidly under mild conditions, typically in the presence of a base to neutralize the generated hydrogen chloride [11]. Alternative methods employing carboxylic acids require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Protecting Group Strategies

The amino group in 3-(Trifluoromethyl)quinolin-5-amine can be temporarily protected during multi-step synthetic sequences to prevent unwanted side reactions. Common protecting groups for aromatic amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (CBz), and 9-fluorenylmethoxycarbonyl (FMOC) groups [26].

The installation of protecting groups typically involves the treatment of the amine with the corresponding chloroformate or anhydride under basic conditions. The Boc protecting group is particularly useful due to its stability under basic conditions and facile removal using acidic media such as trifluoroacetic acid [26].

Aromatic Coupling Reactions

The amino group can participate in various aromatic coupling reactions, enabling the formation of carbon-nitrogen bonds with aromatic halides or other electrophilic partners. Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful method for the formation of carbon-nitrogen bonds between aromatic amines and aryl halides [27] [28].

Recent advances in quinoline functionalization have demonstrated the utility of C-H activation strategies for the direct functionalization of quinoline derivatives bearing amino substituents [27]. These methods enable the selective introduction of aryl groups at specific positions on the quinoline ring while preserving the amino functionality.

Condensation Reactions and Schiff Base Formation

The amino group readily participates in condensation reactions with carbonyl compounds to form imine (Schiff base) derivatives. These reactions proceed through nucleophilic addition of the amine to the carbonyl group, followed by elimination of water [18] [25]. The resulting imine products can serve as intermediates for further synthetic transformations or as final products with specific properties.

The formation of Schiff bases from 3-(Trifluoromethyl)quinolin-5-amine has been demonstrated with various aldehydes and ketones. The presence of the trifluoromethyl group influences the electronic properties of the resulting imines, affecting their stability and reactivity [18].

Reductive Amination Approaches

Reductive amination represents an alternative strategy for amino group functionalization that combines condensation with carbonyl compounds and subsequent reduction. This methodology enables the selective formation of secondary amines from primary amines and carbonyl compounds [29] [24]. The reaction typically employs reducing agents such as sodium borohydride or sodium cyanoborohydride.

Heterocycle Formation

The amino group can serve as a nucleophilic partner in cyclization reactions leading to the formation of fused heterocyclic systems. These transformations expand the structural diversity accessible from 3-(Trifluoromethyl)quinolin-5-amine and enable the synthesis of complex polycyclic architectures [30] [31].

Intramolecular cyclization reactions involving the amino group have been demonstrated for the synthesis of various heterocyclic systems, including pyrazoles, imidazoles, and pyrimidines. The reaction conditions and product distribution depend on the nature of the electrophilic partner and the specific cyclization mode [30].

Biological Applications and Derivative Properties

The functionalization of the amino group in 3-(Trifluoromethyl)quinolin-5-amine enables the synthesis of derivatives with enhanced biological activity and improved pharmacological properties. Amino acid conjugates prepared through amide bond formation have shown promising antibacterial and fluorescent properties [25]. The incorporation of various amino acid residues modulates the solubility, bioavailability, and target selectivity of the resulting compounds.

XLogP3

Dates

Explore Compound Types